2-(3,4-Dichlorophenyl)pent-4-enenitrile
Description
2-(3,4-Dichlorophenyl)pent-4-enenitrile is an organonitrile compound featuring a pent-4-enenitrile backbone substituted with a 3,4-dichlorophenyl group at the second carbon. Its nitrile group may serve as a reactive handle for further functionalization in synthetic pathways .
Properties
Molecular Formula |
C11H9Cl2N |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)pent-4-enenitrile |
InChI |
InChI=1S/C11H9Cl2N/c1-2-3-9(7-14)8-4-5-10(12)11(13)6-8/h2,4-6,9H,1,3H2 |
InChI Key |
MGBNNXFLAFERSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Bioactivity : BD 1008 and BD 1047 demonstrate sigma receptor modulation, suggesting the dichlorophenyl group enhances CNS-targeted interactions . In contrast, methazole’s oxadiazolidine-dione core confers herbicidal activity .
- Physicochemical Properties : The fluoroaniline derivative (LogP 4.3) and methazole (estimated LogP ~3.5) highlight the dichlorophenyl group’s role in increasing hydrophobicity. The target compound’s nitrile group may further elevate reactivity compared to amine or aniline analogs.
Compounds with Pent-4-enenitrile Backbones
Key Findings :
- Synthetic Routes : The thioether analog is synthesized via FeTPPCl-catalyzed allylation, achieving high yields (91%) . The target compound may follow similar pathways but with dichlorophenyl substitution altering steric and electronic profiles.
- Reactivity : The nitrile group in both compounds enables further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines). The dichlorophenyl group may enhance electrophilicity at the nitrile carbon compared to the methoxyphenylthio analog .
Functional Group-Driven Comparisons
Q & A
Q. What are the established synthetic routes for 2-(3,4-Dichlorophenyl)pent-4-enenitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenylacetonitrile (CAS RN 3218-49-3) with allylic halides or via Knoevenagel condensation. Key factors include:
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions improves regioselectivity.
- Temperature control : Reactions conducted at 60–80°C minimize side products like dimerization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitrile group reactivity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Knoevenagel condensation | 72–78 | DMF, 70°C, 12h | |
| Cross-coupling | 65–70 | Pd(OAc)₂, 80°C, 8h |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : NMR (CDCl₃) identifies the pent-4-enenitrile moiety (δ 5.2–5.8 ppm for vinyl protons) and dichlorophenyl aromatic signals (δ 7.3–7.6 ppm) .
- IR : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve baseline separation (retention time: 8.2 min) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| NMR | δ 5.5 (m, 2H, CH₂=CH), δ 7.4 (d, 2H, Ar) | |
| IR | 2240 cm⁻¹ (C≡N) |
Q. What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (25 mg/mL) and chloroform, but insoluble in water. Solubility increases with halogenated solvents (e.g., dichloromethane) .
- Stability : Degrades under UV light (>24h exposure) and in basic conditions (pH >9). Store at –20°C in amber vials under inert gas .
Advanced Research Questions
Q. How does the stereochemistry of the pent-4-enenitrile moiety influence reactivity in nucleophilic additions?
Methodological Answer: The (E)-isomer exhibits higher electrophilicity due to reduced steric hindrance, enabling faster Michael additions. Computational studies (DFT, B3LYP/6-31G*) predict a 12–15 kcal/mol energy difference between (E)- and (Z)-isomers, favoring (E)-configuration for reactions with thiols .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity) to differentiate target-specific effects from nonspecific toxicity .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., dichlorophenylacetic acid) that may interfere with bioactivity .
Q. What computational strategies predict electronic properties relevant to its interaction with biological targets?
Methodological Answer:
- Docking simulations : The dichlorophenyl group shows strong π-π stacking with tyrosine residues in kinase targets (PDB: 3QKK).
- QSAR models : Hammett constants (σ = +0.78 for 3,4-dichloro substitution) correlate with increased electron-withdrawing effects, enhancing binding to electron-rich pockets .
Q. How to design structure-activity relationship (SAR) studies linking substituent modifications to biological activity?
Methodological Answer:
Q. Table 3: SAR Trends for Analogues
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Nitrile → Carboxyl | 10-fold ↓ enzyme inhibition | |
| 3,4-Dichloro → 4-OCH₃ | Improved metabolic stability |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
